molecular formula C2H2F2O B14019234 Difluoroacetaldehyde CAS No. 430-69-3

Difluoroacetaldehyde

Cat. No.: B14019234
CAS No.: 430-69-3
M. Wt: 80.03 g/mol
InChI Key: DKNMRIXYSHIIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoroacetaldehyde is an organofluorine compound with the chemical formula C2H2F2O It is a volatile and reactive aldehyde that contains two fluorine atoms attached to the carbon adjacent to the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoroacetaldehyde can be synthesized through several methods. One common approach involves the reduction of difluoroacetic acid esters. For example, difluoroacetic acid ethyl ester can be reduced using hydrogen gas in the presence of a ruthenium catalyst and a base . Another method involves the in situ generation of this compound from this compound ethyl hemiacetal in the presence of a base or an acid .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of difluoroacetic acid esters. This method is efficient and allows for high conversion rates and selectivity under specific conditions, such as the use of a ruthenium catalyst and controlled pressure .

Chemical Reactions Analysis

Types of Reactions

Difluoroacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to difluoroacetic acid.

    Reduction: It can be reduced to difluoroethanol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Difluoroacetic acid.

    Reduction: Difluoroethanol.

    Substitution: Various substituted difluoromethyl compounds, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of difluoroacetaldehyde involves its reactivity as an electrophile. The presence of two electronegative fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where this compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

    Fluoroacetaldehyde: Contains one fluorine atom instead of two.

    Trifluoroacetaldehyde: Contains three fluorine atoms.

    Chloroacetaldehyde: Contains chlorine instead of fluorine.

Uniqueness

Difluoroacetaldehyde is unique due to its specific balance of reactivity and stability. The presence of two fluorine atoms provides a distinct electronic environment that influences its chemical behavior, making it a valuable intermediate in the synthesis of fluorinated compounds .

Properties

IUPAC Name

2,2-difluoroacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O/c3-2(4)1-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNMRIXYSHIIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878683
Record name DIFLUOROACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-69-3
Record name DIFLUOROACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.